Ethyl 2-(3-(3,4-dichlorophenyl)propyl)oxirane-2-carboxylate
Description
Properties
CAS No. |
78573-87-2 |
|---|---|
Molecular Formula |
C14H16Cl2O3 |
Molecular Weight |
303.2 g/mol |
IUPAC Name |
ethyl 2-[3-(3,4-dichlorophenyl)propyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C14H16Cl2O3/c1-2-18-13(17)14(9-19-14)7-3-4-10-5-6-11(15)12(16)8-10/h5-6,8H,2-4,7,9H2,1H3 |
InChI Key |
OISOUGSAXDHZEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CO1)CCCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of the α,β-Unsaturated Ester Precursor
The starting material is often a substituted malonic acid diester, such as 3-(3,4-dichlorophenyl)propylmalonic acid diethyl ester.
This diester undergoes condensation with formaldehyde (paraformaldehyde) in the presence of bases such as pyridine and catalytic amines like piperidine. This reaction introduces the methylene group at the α-position, forming the α,β-unsaturated ester (e.g., 5-(3,4-dichlorophenyl)-2-methylenevaleric acid ethyl ester).
Esterification steps may be employed if the acid form is initially obtained, using ethanol and acid catalysts such as p-toluenesulfonic acid to yield the ethyl ester.
The reaction conditions typically involve stirring at room temperature or mild heating, with solvents such as chloroform or toluene used for solubility and reaction control.
Epoxidation of the α,β-Unsaturated Ester
The key step is the epoxidation of the double bond in the α,β-unsaturated ester to form the oxirane ring.
Oxidizing agents used include peroxo compounds, with m-chloroperbenzoic acid (mCPBA) being the preferred reagent due to its efficacy and selectivity.
Alternative oxidants reported include hydrogen peroxide, peracetic acid, trifluoroperacetic acid, and 3,5-dinitroperbenzoic acid.
The reaction is typically carried out in inert solvents such as methylene chloride, chloroform, benzene, or toluene to maintain stability and solubility of reactants.
Temperature control is crucial; the reaction is conducted between 0°C and the solvent boiling point, with an optimal range of 20°C to 70°C to balance reaction rate and selectivity.
The oxidant is often added dropwise to a solution of the α,β-unsaturated ester, sometimes with buffering agents like disodium hydrogen phosphate to maintain pH and prevent side reactions.
After completion, the reaction mixture is quenched with water or ice-water, and the organic phase is separated, dried (e.g., over sodium sulfate), and concentrated to yield the epoxide as a viscous oil or crystalline solid.
Isolation and Purification
The crude epoxide product is often purified by extraction, washing, and drying steps.
Recrystallization from suitable solvents such as water or acetone can yield the compound in crystalline form, sometimes as hydrates.
Drying agents like phosphorus pentoxide or calcium chloride are used to remove water of crystallization and obtain the anhydrous compound.
In some cases, the epoxide acid or its salts are prepared by saponification or neutralization of the ester with sodium hydroxide or potassium hydroxide in ethanol or tetrahydrofuran, followed by acidification and extraction.
Representative Experimental Data and Yields
| Step | Conditions/Details | Yield/Outcome |
|---|---|---|
| Condensation with formaldehyde | 3-(3,4-dichlorophenyl)propylmalonic acid diethyl ester, paraformaldehyde, pyridine, piperidine, chloroform | Formation of 5-(3,4-dichlorophenyl)-2-methylenevaleric acid ethyl ester (oil) |
| Epoxidation | mCPBA in methylene chloride, 20–70°C, dropwise addition, buffered with disodium hydrogen phosphate | Epoxide as viscous oil or crystalline solid; high purity obtained |
| Saponification | NaOH in ethanol or THF, room temperature, 24 hours | Conversion to acid or salt forms; isolated by extraction and recrystallization |
| Purification | Extraction with diethyl ether, drying over sodium sulfate or calcium chloride, recrystallization | Crystalline product with melting point >170°C after drying |
These procedures yield the target compound with good purity and yields typically ranging from moderate to high, depending on the scale and exact conditions.
Summary of Key Points
The preparation of this compound relies on epoxidation of an α,β-unsaturated ester precursor.
The α,β-unsaturated ester is synthesized via condensation of malonic acid diesters with formaldehyde under basic catalysis.
Epoxidation is efficiently achieved using m-chloroperbenzoic acid in inert solvents at controlled temperatures.
Purification involves standard organic extraction and recrystallization techniques.
The methods are well-established, reproducible, and supported by detailed patent literature and experimental examples.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(3,4-dichlorophenyl)propyl)oxirane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted oxirane derivatives.
Scientific Research Applications
Ethyl 2-(3-(3,4-dichlorophenyl)propyl)oxirane-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(3,4-dichlorophenyl)propyl)oxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to downstream effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
Compounds with 3,4-dichlorophenyl groups are prevalent in bioactive molecules. For example:
- 10g (Ethyl 2-(4-((2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate) and 10h (trifluoromethoxy-substituted analog) from demonstrate how substituents influence molecular weight and synthesis efficiency.
Table 1: Substituent Comparisons
| Compound | Key Substituent | Yield (%) | Molecular Weight (g/mol) |
|---|---|---|---|
| 10g | 3,4-Dichlorophenyl | 87.0 | 548.1 |
| 10h | 3-Trifluoromethoxyphenyl | 88.7 | 564.2 |
| Target Compound* | 3,4-Dichlorophenyl | N/A | ~317† |
*Estimated molecular weight (C₁₄H₁₄Cl₂O₄) based on structural formula.
Pharmacological Analogues
- SR140333 (): A piperidine-based G-protein-coupled receptor antagonist containing a 3,4-dichlorophenyl group. Its structure includes a benzyl-piperidine core, enabling selective receptor binding .
Agrochemical Comparisons
- Imazalil (): A fungicide with a 2,4-dichlorophenyl group linked to an imidazole ring. The dichlorophenyl moiety enhances antifungal activity by interacting with fungal cytochrome P450 enzymes .
- The target compound’s oxirane ring and ester group could alter its mechanism of action compared to imazalil’s heterocyclic core.
Key Structural Differentiators
- Oxirane vs. Thiazole/Piperidine Cores : Unlike thiazole () or piperidine () analogs, the target compound’s oxirane ring may increase electrophilicity, facilitating nucleophilic attack by biological nucleophiles (e.g., cysteine residues).
- Substituent Positioning : The 3,4-dichloro configuration on the phenyl ring is shared with 10g and SR140333, optimizing hydrophobic interactions in binding pockets. Trifluoromethoxy or tetrafluoroethoxy groups () introduce steric and electronic variations .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-(3-(3,4-dichlorophenyl)propyl)oxirane-2-carboxylate, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via epoxidation of allyl esters or through nucleophilic substitution of oxirane precursors. Optimization involves varying catalysts (e.g., peracids for epoxidation), temperature (40–80°C), and solvent polarity (e.g., dichloromethane or ethanol). Reaction progress is monitored via TLC or HPLC to maximize yield and purity .
Q. How is the stereochemistry of the oxirane ring confirmed in this compound?
- Methodology : Enantiomeric purity is determined using chiral HPLC or polarimetry. Absolute configuration is resolved via single-crystal X-ray diffraction (e.g., monoclinic system, space group P21/c), which provides bond angles and torsion angles critical for stereochemical assignment .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodology :
- 1H/13C NMR : Identifies substituents (e.g., dichlorophenyl protons at δ 7.2–7.5 ppm, ethyl ester at δ 1.2–4.3 ppm).
- IR Spectroscopy : Confirms ester carbonyl (C=O stretch at ~1700 cm⁻¹) and epoxide (C-O-C at ~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 345.04) .
Q. What are the primary reactivity patterns of the oxirane ring in this compound?
- Methodology : The strained oxirane ring undergoes nucleophilic ring-opening with amines or thiols (e.g., producing diols or thioethers) and acid-catalyzed rearrangements. Reactivity is studied under varying pH and nucleophile concentrations, with products analyzed via GC-MS .
Advanced Research Questions
Q. How does the dichlorophenyl substituent influence electronic and steric effects in catalytic applications?
- Methodology : Computational studies (DFT) model electron-withdrawing effects of Cl substituents, altering reaction kinetics. Experimental validation uses Hammett plots to correlate substituent position with reaction rates (e.g., Mitsunobu reactions show 13.7× rate enhancement vs. non-chlorinated analogs) .
Q. What strategies mitigate side reactions during large-scale synthesis?
- Methodology :
- Solvent Selection : High-polarity solvents (e.g., DMF) reduce byproducts in SN2 reactions.
- Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized lipases) improve sustainability.
- Process Analytical Technology (PAT) : In-line IR monitors intermediate stability .
Q. How does this compound interact with biological targets like enzymes or receptors?
- Methodology :
- Docking Simulations : Predict binding to G-protein-coupled receptors (e.g., homology modeling with SR142801 as a template).
- In Vitro Assays : Measure IC50 values against kinases or antimicrobial targets (e.g., MIC ≤ 5 µg/mL against S. aureus) .
Q. What role does this compound play in material science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
